

Dar-4M AM: A Technical Guide to a Key Nitric Oxide Probe

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Compound of Interest

Compound Name: *Dar-4M AM*

Cat. No.: *B1244967*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Diaminorhodamine-4M Acetoxymethyl Ester (**Dar-4M AM**), a widely utilized fluorescent probe for the detection of intracellular nitric oxide (NO). Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. [1] Accurate and sensitive detection of intracellular NO is paramount for advancing our understanding of its cellular functions and for the development of novel therapeutics.[1]

Core Features of Dar-4M AM

Dar-4M AM is a cell-permeable molecule that serves as a robust tool for researchers investigating NO signaling.[1][2] Its key features offer distinct advantages for live-cell imaging and quantification of intracellular NO.

Mechanism of Action: The detection of nitric oxide by **Dar-4M AM** is a two-step process.[1] Initially, the cell-permeable and non-fluorescent **Dar-4M AM** crosses the cell membrane.[1][3] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it into the cell-impermeable and non-fluorescent Dar-4M.[1][4] This process effectively traps the probe within the cell.[1] In the presence of nitric oxide and oxygen, Dar-4M undergoes a reaction to form the highly fluorescent triazole derivative, Dar-4M T.[1][5] The resulting orange fluorescence intensity is directly proportional to the concentration of intracellular NO.[1]

Favorable Spectral Properties: The fluorescent product, Dar-4M T, possesses an excitation maximum of approximately 560 nm and an emission maximum of around 575 nm.[1][2] This orange fluorescence is advantageous as it minimizes interference from cellular autofluorescence, which typically occurs in the green spectrum.[6][7]

Photostability and pH Independence: **Dar-4M AM** exhibits greater photostability compared to other NO probes like DAF-2, making it suitable for long-term imaging experiments.[1][3] Furthermore, its fluorescence is stable over a wide pH range of 4 to 12, a significant advantage over fluorescein-based probes that are sensitive to acidic conditions.[2][5][8]

High Sensitivity and Specificity: **Dar-4M AM** is a highly sensitive probe, capable of detecting nanomolar concentrations of NO, with a reported detection limit of approximately 10 nM.[9][10] While it is a sensitive tool for detecting reactive nitrogen species (RNS), it's important to note that its fluorescence yield can be influenced by other oxidants.[11][12] Therefore, it is more accurately described as a probe for RNS rather than being strictly specific to nitric oxide.[8][12]

Quantitative Data Summary

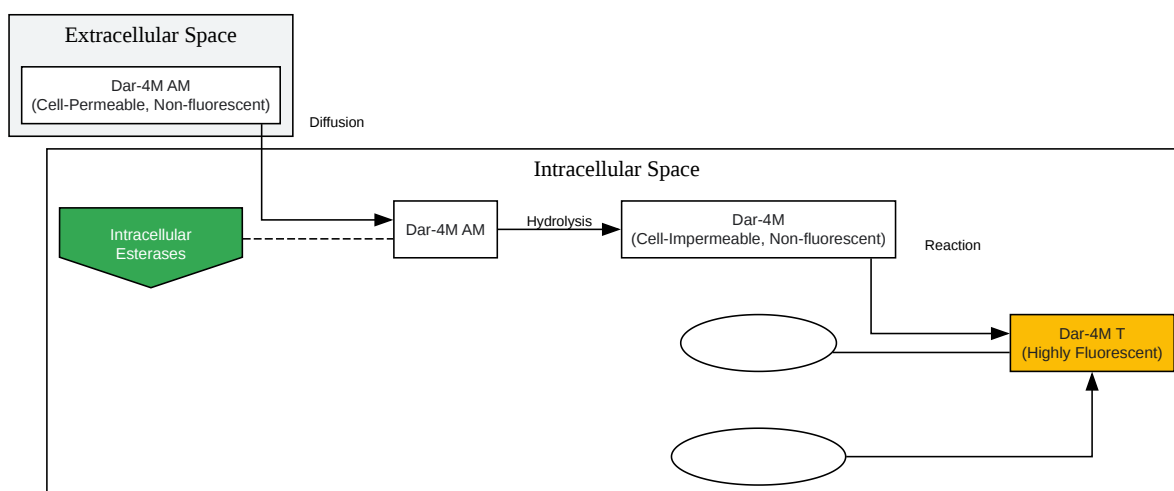
The following tables summarize the key quantitative specifications of **Dar-4M AM** and its fluorescent product.

Property	Value	Reference
Excitation Wavelength (λ_{ex})	~560 nm	[1][9][13]
Emission Wavelength (λ_{em})	~575 nm	[1][9][13]
Detection Limit	~10 nM	[9][10]
Optimal pH Range	4 - 12	[2][4][5]
Cell Permeability	Yes (as Dar-4M AM)	[1][2]

Compound	Molecular Formula	Molecular Weight (g/mol)	Primary Application
Dar-4M AM	C ₂₈ H ₃₁ IN ₄ O ₅	630.47	Detection of intracellular nitric oxide
Dar-4M	C ₂₅ H ₂₆ N ₄ O ₃	430.50	Detection of extracellular nitric oxide

Signaling Pathway and Detection Mechanism

The following diagram illustrates the intracellular conversion of **Dar-4M AM** and its subsequent reaction with nitric oxide to produce a fluorescent signal.



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Caption: Mechanism of intracellular nitric oxide detection by **Dar-4M AM**.

Experimental Protocols

Below are detailed methodologies for the use of **Dar-4M AM** in common experimental applications.

Intracellular Nitric Oxide Detection using Flow Cytometry

Materials:

- Cells of interest
- **Dar-4M AM** stock solution (e.g., 1 mM in DMSO)
- Cell culture medium or buffer (e.g., PBS or HBSS)
- Flow cytometer with appropriate lasers and filters (e.g., excitation at ~560 nm and emission at ~575 nm)[1]
- Optional: NO donor (e.g., SNAP or DETA/NO) for positive control[8]
- Optional: NO synthase inhibitor (e.g., L-NAME) for negative control

Procedure:

- Cell Preparation:
 - For adherent cells, detach them using a gentle method like trypsinization. For suspension cells, harvest them directly.
 - Wash the cells once with PBS or HBSS.
 - Resuspend the cells in pre-warmed cell culture medium or buffer at a concentration of 1×10^6 cells/mL.[1]
- Probe Loading:

- Prepare a **Dar-4M AM** working solution by diluting the stock solution to a final concentration of 5-10 μM in the cell suspension.^{[6][8]}
- Incubate the cells with the **Dar-4M AM** working solution for 30 minutes at 37°C, protected from light.^[4] Incubation times may need to be optimized for different cell types.
- Washing:
 - After incubation, centrifuge the cells at 300-400 x g for 5 minutes.
 - Discard the supernatant and wash the cell pellet once with pre-warmed medium or buffer to remove extracellular **Dar-4M AM**.^[1]
- Stimulation (Optional):
 - If studying stimulated NO production, resuspend the cells in fresh medium and add the stimulus of interest.
 - Incubate for the desired period at 37°C, protected from light.
- Final Wash and Resuspension:
 - Wash the cells once with PBS or HBSS.
 - Resuspend the final cell pellet in an appropriate volume of PBS or flow cytometry buffer for analysis.^[1]
- Flow Cytometry Analysis:
 - Acquire data on the flow cytometer using the appropriate laser for excitation (e.g., 561 nm) and emission filter (e.g., 585/42 nm bandpass filter).^[1]
 - Analyze the fluorescence intensity of the cell population to quantify intracellular NO production.

Real-Time Imaging of Intracellular Nitric Oxide using Fluorescence Microscopy

Materials:

- Cells cultured on glass-bottom dishes or coverslips
- **Dar-4M AM** stock solution (e.g., 1 mM in DMSO)
- Imaging buffer (e.g., HBSS)
- Fluorescence microscope with appropriate filter sets (e.g., for rhodamine)
- Optional: Pluronic F-127 to aid in dye loading[3]

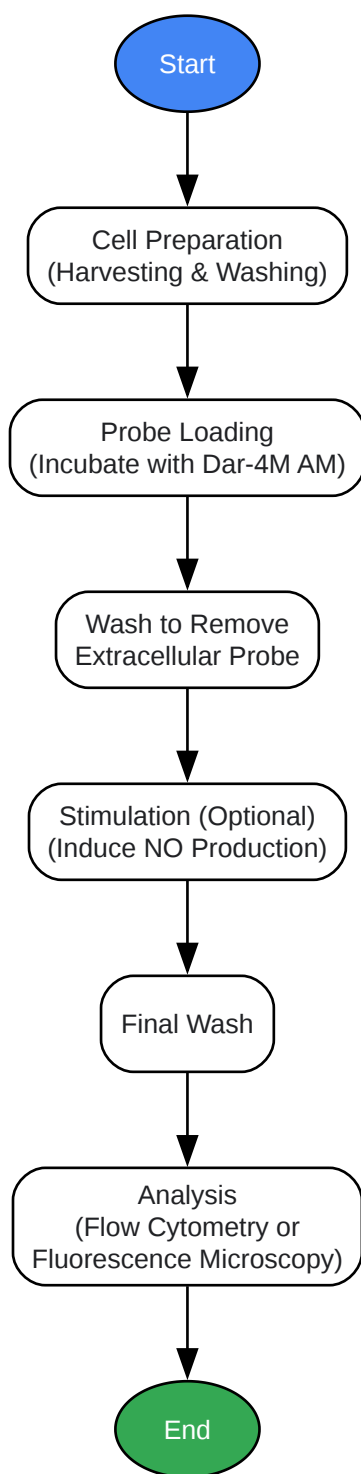
Procedure:

- Cell Preparation:
 - Culture cells to the desired confluency on a suitable imaging substrate.
- Probe Loading:
 - Prepare a loading solution of 5 μ M **Dar-4M AM** in imaging buffer. To aid in dye loading, you can pre-mix the **Dar-4M AM** stock with an equal volume of 20% Pluronic F-127 before diluting it into the final volume of imaging buffer.[3]
 - Remove the culture medium and wash the cells once with imaging buffer.
 - Add the loading solution to the cells and incubate for 30 minutes at 37°C, protected from light.
- Washing:
 - After incubation, wash the cells twice with fresh, probe-free imaging buffer to remove any extracellular **Dar-4M AM**. [11]
- Fluorescence Imaging:
 - Mount the cells on the fluorescence microscope.

- Acquire fluorescence images using the appropriate filter set for rhodamine dyes (excitation ~560 nm, emission ~575 nm).[\[11\]](#)
- For real-time imaging, acquire a baseline image before adding any stimulus and then capture images at regular intervals after stimulation.

Experimental Workflow Diagram

The following diagram outlines the general workflow for detecting intracellular nitric oxide using **Dar-4M AM**.



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Caption: General experimental workflow for intracellular NO detection.

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